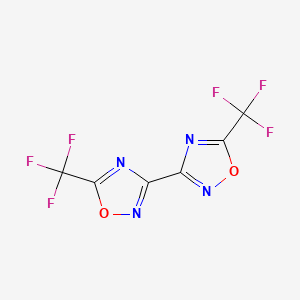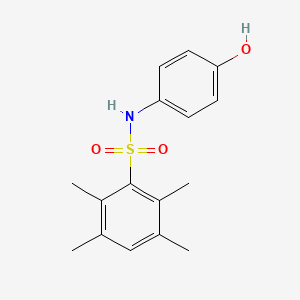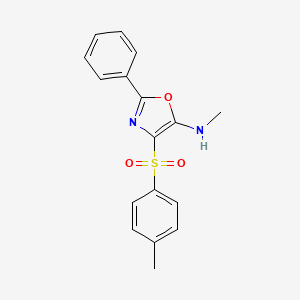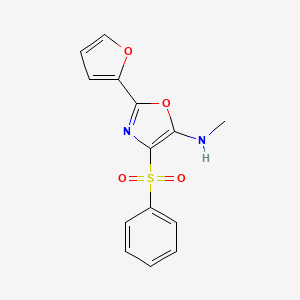![molecular formula C19H21N3O5S B3488249 2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B3488249.png)
2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole
Overview
Description
2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step involves the coupling of a furan derivative with the oxazole intermediate.
Attachment of the morpholine moiety: This is usually done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The morpholine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine
- 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole is unique due to its combination of a furan ring, a morpholine moiety, and an oxazole ring, which are not commonly found together in a single molecule
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-28(24,15-5-2-1-3-6-15)19-18(20-8-9-22-10-13-25-14-11-22)27-17(21-19)16-7-4-12-26-16/h1-7,12,20H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJXHQZNUPJVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B3488171.png)



![4-[(4-chlorophenyl)sulfonyl]-N-ethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B3488205.png)
![N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B3488206.png)
![4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3488221.png)
![1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine](/img/structure/B3488224.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B3488226.png)
![1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide](/img/structure/B3488234.png)

![1-[2-(4-ethoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide](/img/structure/B3488247.png)
![4-[(4-bromophenyl)sulfonyl]-N-ethyl-2-(2-furyl)-1,3-oxazol-5-amine](/img/structure/B3488250.png)
![2-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B3488268.png)
